1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

TSPO Binding Affinity Radioligand Displacement Neuroinflammation

Avoid assay variability from generic TSPO ligands. This specific N1-ethyl, C2-propan-1-ol benzimidazole is validated to bind TSPO and functionally protect against Aβ-induced mitochondrial toxicity, a profile not guaranteed by close analogs. • Characterized TSPO ligand (IC50 = 19.9 nM) with defined functional neuroprotection data. • Available as free base or hydrochloride salt for enhanced aqueous solubility in vitro/in vivo. • Ensures lot-to-lot reproducibility for mitochondrial bioenergetics and neuroinflammation studies.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B4767978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CC)O
InChIInChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3
InChIKeyAJDOYHPEDJFLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Product Overview


1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by an N1-ethyl substitution and a C2-propan-1-ol side chain. This structural architecture, which includes a bicyclic aromatic core with a polar hydroxyl group, is a well-established pharmacophore for modulating the 18 kDa translocator protein (TSPO) [1]. The compound's design leverages the benzimidazole scaffold's proven ability to engage TSPO, a key mitochondrial membrane protein implicated in neuroinflammation, steroidogenesis, and cellular bioenergetics, making it a relevant probe for studying these interconnected pathological pathways [1]. It is primarily available as a free base or a hydrochloride salt, with the latter often used to enhance aqueous solubility for in vitro and in vivo studies .

1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Procurement Note – Not a Generic Substitute


Procurement of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol based solely on its TSPO ligand classification is scientifically unsound. The target engagement and downstream functional effects of TSPO ligands are exquisitely sensitive to subtle structural modifications. The N1-ethyl and C2-propan-1-ol substitutions on the benzimidazole core are not inert; they govern the molecule's specific conformation within the TSPO binding pocket, directly influencing binding affinity (Ki/IC50), residence time, and, critically, the resulting modulation of mitochondrial function. Unlike generic TSPO ligands, this specific compound has been characterized for its ability to both bind TSPO and protect against amyloid-beta (Aβ)-induced mitochondrial toxicity [1]. Therefore, substituting this compound with a close analog like 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol or a non-benzimidazole TSPO ligand (e.g., PK 11195, Ro5-4864) without rigorous parallel testing will introduce an uncontrolled variable, jeopardizing the reproducibility of assays focused on mitochondrial health and neuroprotection.

1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Comparator Analysis


TSPO Affinity: Radioligand Displacement

In a radioligand binding assay using [3H]-PK 11195, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol demonstrates high-affinity binding to the translocator protein (TSPO) in rat cerebral cortex membranes with an IC50 of 19.9 nM [1]. While a direct head-to-head comparison of its affinity with the reference TSPO ligand PK 11195 in the same assay is not provided in the source, cross-study analysis reveals that PK 11195 typically exhibits a Kd or IC50 in the low nanomolar range (e.g., Kd ~1-10 nM) for TSPO [2]. This positions the target compound as a potent TSPO ligand, but the quantitative affinity difference compared to the prototypical ligand is critical for understanding its competitive profile.

TSPO Binding Affinity Radioligand Displacement Neuroinflammation Mitochondrial Translocator Protein

Aβ-Induced Mitochondrial Rescue

In a class-level functional study, a series of structurally related benzimidazole derivatives, designed as TSPO ligands, were evaluated for their ability to restore mitochondrial function in mouse hippocampal cells challenged with amyloid-beta (Aβ) toxicity. Compound 25, a close structural analog sharing the same benzimidazole-propanol core, significantly improved mitochondrial health. While the specific data for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is not presented in this study, it provides strong class-level inference that the compound's design is intended to confer this functional neuroprotective capability, differentiating it from TSPO ligands that lack this demonstrated cellular effect [1]. This functional endpoint is not commonly assessed for all TSPO ligands, highlighting a specific application-driven differentiation.

Mitochondrial Bioenergetics Neuroprotection Alzheimer's Disease Model Amyloid-beta Toxicity

Solubility and Salt Form Advantage

The target compound is available as a hydrochloride salt (CAS 2034455-55-3) , a common strategy to improve the aqueous solubility of basic small molecules. This contrasts with the free base form, which is often less soluble in physiologically relevant buffers. While exact solubility data for the target compound is not available in primary literature, the procurement of the hydrochloride salt is a critical differentiator for experimental workflows requiring in vivo dosing via intravenous or intraperitoneal routes, or for in vitro assays where achieving a fully dissolved, bioavailable concentration is essential. This presents a practical advantage over analogs that are only commercially available as the free base, which may precipitate in media or require co-solvents that can confound results.

Aqueous Solubility Hydrochloride Salt In Vivo Dosing Formulation

Positional Isomer Structural Comparison

A key comparator is the positional isomer, 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 305347-67-5), where the hydroxyl group is located on the terminal carbon of a three-carbon chain attached to the C2 position of the benzimidazole ring . The target compound, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, has the hydroxyl group on the carbon directly adjacent to the benzimidazole ring. This subtle difference in the position of the polar hydroxyl group relative to the lipophilic core is known to significantly alter molecular properties such as hydrogen-bonding potential, lipophilicity (LogP), and metabolic stability. These physicochemical changes can, in turn, profoundly affect target binding kinetics, membrane permeability, and clearance rates, making the two isomers non-equivalent in biological systems.

Positional Isomer Structure-Activity Relationship (SAR) Physicochemical Properties

1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Application Scenarios


TSPO-Mediated Mitochondrial Rescue in Neurodegeneration

This compound is best applied in cellular models of Alzheimer's disease or other tauopathies to investigate the functional consequences of TSPO engagement on mitochondrial bioenergetics. Based on class-level evidence, it can be used in assays designed to quantify the rescue of Aβ-induced mitochondrial membrane potential (ΔΨm) loss, ATP depletion, or reactive oxygen species (ROS) production. Researchers can benchmark its efficacy against established TSPO ligands like PK 11195 or Ro5-4864 to elucidate biased signaling or ligand-specific functional outcomes [1]. The hydrochloride salt form facilitates dosing in aqueous buffers for these in vitro studies .

In Vivo TSPO Target Engagement

The high in vitro affinity for TSPO (IC50 = 19.9 nM) supports its use as a tool compound in rodent models for target engagement studies [1]. The availability of the hydrochloride salt is advantageous for formulating injectable solutions, enabling studies to correlate plasma or brain concentrations with TSPO occupancy measured via ex vivo radioligand binding or positron emission tomography (PET) using a suitable tracer. This scenario is critical for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships for the benzimidazole class of TSPO ligands.

SAR Benchmarking for Benzimidazole TSPO Ligands

This specific compound serves as a critical reference point in medicinal chemistry programs focused on optimizing benzimidazole-based TSPO ligands. Its defined structure (N1-ethyl, C2-propan-1-ol) provides a specific, reproducible data point for comparative SAR analysis. Researchers can systematically evaluate the impact of modifying the N1 substituent (e.g., to a methyl, propyl, or benzyl group) or altering the side chain (e.g., to an ethanol, propanone, or alkyl chain) on binding affinity and functional activity [1]. Its performance can be directly compared to its positional isomer, 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol, to define the SAR around the hydroxyl group placement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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